![molecular formula C19H19ClN4O B5510839 (3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)
(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step processes that typically include the condensation of specific core components under controlled conditions. For instance, the synthesis of ferrocenylimidazo[1,2-a]pyridine-3-amines has been reported using ZrO(NO3)2.2H2O as an efficient catalyst under reflux conditions in ethanol, showcasing the methodology for assembling similar complex structures through catalyst-assisted condensation reactions (Shajari et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of non-covalent interactions, including hydrogen bonds and van der Waals interactions, which play a significant role in their chemical behavior and stability. Advanced techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction are employed to characterize these compounds and analyze their intricate molecular interactions (Zhang et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives is influenced by their functional groups and molecular structure. For instance, the synthesis of 3-phenylimidazo[1,2-a]pyridines via a 2-aminopyridine/CBrCl3 α-bromination shuttle highlights the compound's capability to undergo specific chemical reactions, leading to the formation of double C-N bonds (Roslan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and arrangement. Techniques like X-ray diffraction provide insights into the crystal lattice, helping to understand the physical characteristics of these molecules (Li et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are closely tied to the molecular structure of imidazo[1,2-a]pyridine derivatives. Their ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, significantly impacts their chemical behavior and potential applications (Zhang et al., 2018).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12-18(24-9-14(20)7-8-17(24)22-12)19(25)23-10-15(16(21)11-23)13-5-3-2-4-6-13/h2-9,15-16H,10-11,21H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVBXVCAXXKIM-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N3CC(C(C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine |
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